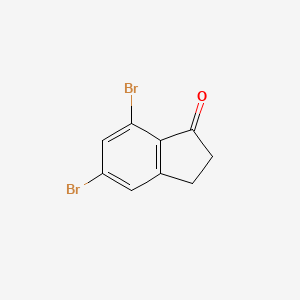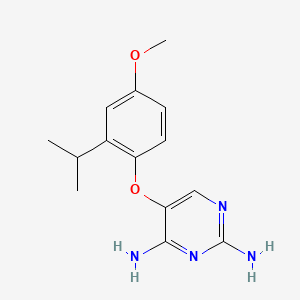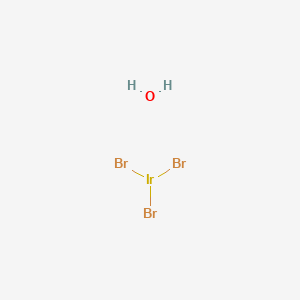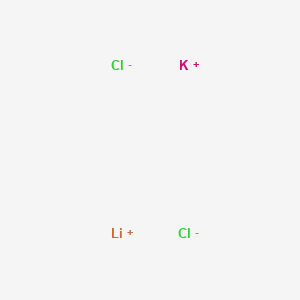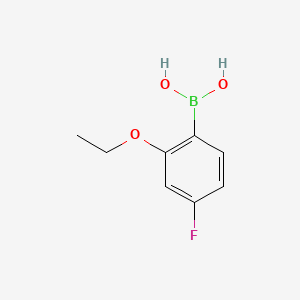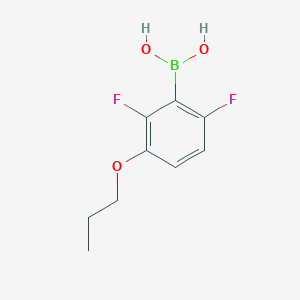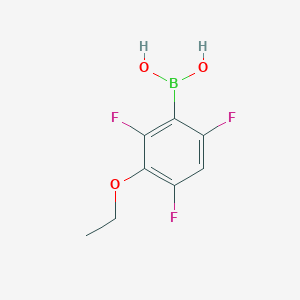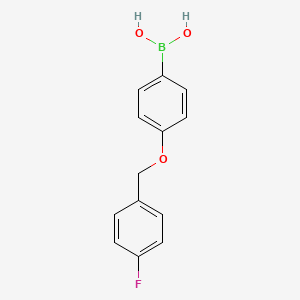
Pd-clme(cod)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,5-cyclooctadiene)methylpalladium(II) typically involves the reaction of tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of Chloro(1,5-cyclooctadiene)methylpalladium(II).
化学反应分析
Types of Reactions: Chloro(1,5-cyclooctadiene)methylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other substances.
Reduction: It can also be involved in reduction reactions, where it helps in the reduction of other compounds.
Substitution: The compound is known for its role in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products are typically new organic compounds with carbon-carbon or carbon-nitrogen bonds.
科学研究应用
Chloro(1,5-cyclooctadiene)methylpalladium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of Chloro(1,5-cyclooctadiene)methylpalladium(II) involves its role as a catalyst in various chemical reactions. The palladium center in the compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps .
相似化合物的比较
Dichloro(1,5-cyclooctadiene)palladium(II): This compound is similar in structure and function but contains two chlorine atoms instead of one methyl group.
Bis(1,5-cyclooctadiene)nickel(0): A nickel-based compound with similar catalytic properties.
Chloro(1,5-cyclooctadiene)platinum(II): A platinum-based compound with analogous applications in catalysis.
Uniqueness: Chloro(1,5-cyclooctadiene)methylpalladium(II) is unique due to its specific combination of palladium, chlorine, and methyl group, which imparts distinct catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
63936-85-6 |
|---|---|
分子式 |
C9H15ClPd |
分子量 |
265.09 g/mol |
IUPAC 名称 |
carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |
InChI 键 |
JRDZAJXSFXHJHS-PHFPKPIQSA-M |
SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
手性 SMILES |
[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |
规范 SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


